molecular formula C11H12N2S B13242862 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine

2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine

Cat. No.: B13242862
M. Wt: 204.29 g/mol
InChI Key: JRGIRQNNXUFZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine typically involves the reaction of 2-methylpyridin-3-amine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as toluene or dichloromethane, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls. The product would then be purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyridine and thiophene moieties. These interactions can lead to modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a pyridine ring and a thiophene ring allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H12N2S/c1-9-11(3-2-5-12-9)13-7-10-4-6-14-8-10/h2-6,8,13H,7H2,1H3

InChI Key

JRGIRQNNXUFZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NCC2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.